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Compound of Interest

Compound Name: Carbovir triphosphate

Cat. No.: B12394655 Get Quote

Carbovir Triphosphate: A Technical Guide for
Researchers
An In-depth Technical Guide on the Core Chemical and Physical Properties, Mechanism of

Action, and Experimental Protocols Relevant to Carbovir Triphosphate

This guide provides a comprehensive overview of Carbovir triphosphate (CBV-TP), the active

antiviral metabolite of the prodrug Abacavir. It is intended for researchers, scientists, and drug

development professionals, offering a detailed exploration of its chemical and physical

characteristics, its pivotal role in inhibiting HIV-1 reverse transcriptase, and the experimental

methodologies for its synthesis and analysis.

Chemical and Physical Properties
Carbovir triphosphate is a carbocyclic nucleoside triphosphate analogue of deoxyguanosine

triphosphate (dGTP). Its structure is characterized by a cyclopentene ring in place of the

deoxyribose sugar moiety found in natural nucleosides. This structural modification is crucial to

its mechanism of action as an antiviral agent.

Table 1: Chemical and Physical Properties of Carbovir Triphosphate
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Property Value Source(s)

IUPAC Name

[[(1S,4R)-4-(2-amino-6-oxo-

1H-purin-9-yl)cyclopent-2-en-

1-yl]methoxy-

hydroxyphosphoryl]

phosphono hydrogen

phosphate

--INVALID-LINK--

Molecular Formula C₁₁H₁₆N₅O₁₁P₃ --INVALID-LINK--

Molecular Weight 487.19 g/mol --INVALID-LINK--

Exact Mass 487.00591734 Da --INVALID-LINK--

CAS Number 129941-14-6 --INVALID-LINK--

Appearance Solid powder --INVALID-LINK--

XLogP3-AA -4.1 --INVALID-LINK--

Hydrogen Bond Donor Count 6 --INVALID-LINK--

Hydrogen Bond Acceptor

Count
13 --INVALID-LINK--

Rotatable Bond Count 8 --INVALID-LINK--

Complexity 905 --INVALID-LINK--

Solubility

Soluble in Dimethyl Sulfoxide

(DMSO) and Methanol. The

intrinsic aqueous solubility of

its precursor, Carbovir, is

approximately 1.24 mg/mL.[1]

--INVALID-LINK--

Note: Specific quantitative data for melting point, boiling point, and detailed solubility in various

solvents are not readily available in the public domain.

Mechanism of Action and Antiviral Activity
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Carbovir triphosphate is a potent and selective inhibitor of human immunodeficiency virus

type 1 (HIV-1) reverse transcriptase (RT).[2][3] Its antiviral activity is a cornerstone of the

therapeutic effect of Abacavir in the treatment of HIV-1 infection.

The mechanism of action involves a dual-pronged attack on the viral replication process:

Competitive Inhibition: Carbovir triphosphate structurally mimics the natural substrate

deoxyguanosine triphosphate (dGTP). This allows it to compete with dGTP for the active site

of HIV-1 RT.[3][4]

Chain Termination: Once incorporated into the growing viral DNA chain, Carbovir
triphosphate acts as a chain terminator.[2][3] The absence of a 3'-hydroxyl group on its

carbocyclic ring prevents the formation of the 5'-3' phosphodiester bond necessary for DNA

chain elongation. This effectively halts the synthesis of viral DNA.[4]

Table 2: Inhibition Constants (Ki) of Carbovir Triphosphate
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Enzyme
Natural
Substrate

Ki Value (μM) Comments Source(s)

HIV-1 Reverse

Transcriptase
dGTP

Not explicitly

stated, but

described as a

potent inhibitor.

Highly selective

for the viral

enzyme.

[2][5]

Human DNA

Polymerase α
dGTP

Not a potent

inhibitor.

Demonstrates

low affinity for

the human

enzyme,

contributing to its

favorable safety

profile.

[2][5]

Human DNA

Polymerase β
dGTP

Not a potent

inhibitor.

Low affinity for

this human

enzyme.

[2][5]

Human DNA

Polymerase γ
dGTP

Not a potent

inhibitor.

Low affinity for

this human

enzyme.

[2][5]

The high selectivity of Carbovir triphosphate for HIV-1 RT over human cellular DNA

polymerases is a key factor in its therapeutic index.[2][5]

Metabolic Pathway
Carbovir triphosphate is not administered directly but is formed intracellularly from its

prodrug, Abacavir. This metabolic activation is a multi-step enzymatic process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1703154/
https://experts.umn.edu/en/publications/mechanism-of-inhibition-of-human-immunodeficiency-virus-type-1-re/
https://pubmed.ncbi.nlm.nih.gov/1703154/
https://experts.umn.edu/en/publications/mechanism-of-inhibition-of-human-immunodeficiency-virus-type-1-re/
https://pubmed.ncbi.nlm.nih.gov/1703154/
https://experts.umn.edu/en/publications/mechanism-of-inhibition-of-human-immunodeficiency-virus-type-1-re/
https://pubmed.ncbi.nlm.nih.gov/1703154/
https://experts.umn.edu/en/publications/mechanism-of-inhibition-of-human-immunodeficiency-virus-type-1-re/
https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1703154/
https://experts.umn.edu/en/publications/mechanism-of-inhibition-of-human-immunodeficiency-virus-type-1-re/
https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Host Cell

Abacavir Carbovir Monophosphate
(CBV-MP)

Adenosine
phosphoribosyltransferase Carbovir Diphosphate

(CBV-DP)
Guanylate Kinase Carbovir Triphosphate

(CBV-TP)
Cellular Kinases

Click to download full resolution via product page

Figure 1. Intracellular metabolic activation of Abacavir to Carbovir triphosphate.

Experimental Protocols
Disclaimer: The following protocols are generalized procedures and may require optimization

for specific laboratory conditions. Detailed, step-by-step protocols with precise reagent

quantities and reaction conditions for Carbovir triphosphate are not readily available in the

public literature.

Chemical Synthesis of Carbovir Triphosphate
The chemical synthesis of Carbovir triphosphate typically starts from its nucleoside precursor,

Carbovir, and involves a two-step phosphorylation process.[6]
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Figure 2. General workflow for the chemical synthesis of Carbovir triphosphate.

a. Monophosphorylation of Carbovir:

Dissolve Carbovir in a trialkyl phosphate (e.g., trimethyl phosphate) and cool the solution to

0°C.

Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.

Stir the reaction at 0°C for 2-4 hours.

Quench the reaction by slowly adding it to a cold aqueous buffer (e.g., triethylammonium

bicarbonate).

Purify the resulting Carbovir monophosphate by anion-exchange chromatography.[6]
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b. Triphosphorylation of Carbovir Monophosphate (Ludwig-Eckstein Method):

Co-evaporate the dried Carbovir monophosphate with anhydrous pyridine and then dissolve

it in anhydrous pyridine.

In a separate flask, react a phosphorylating reagent such as 2-chloro-4H-1,3,2-

benzodioxaphosphorin-4-one with tributylammonium pyrophosphate in an anhydrous solvent

(e.g., DMF or pyridine) to generate the active phosphorylating species.

Add the Carbovir monophosphate solution to the activated pyrophosphate solution at room

temperature under an inert atmosphere.

Stir the reaction for several hours to overnight.

Add an oxidizing agent (e.g., iodine in pyridine/water) to oxidize the P(III) intermediate to

P(V).

Quench the reaction and purify the crude product by anion-exchange chromatography

followed by desalting.[6]

Purification of Carbovir Triphosphate
Due to its highly polar and charged nature, Carbovir triphosphate requires specific

chromatographic techniques for effective purification.

a. Anion-Exchange Chromatography: This is the most effective method for separating

nucleoside triphosphates from their mono- and diphosphate precursors and inorganic

pyrophosphate.[6]

Stationary Phase: A strong anion-exchange resin (e.g., Source 15Q).[7]

Mobile Phase: A gradient of a salt buffer, typically triethylammonium bicarbonate or

ammonium bicarbonate, is used for elution.[6][7] The triphosphate, being the most highly

charged species, will elute last.

b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often

used for desalting and further purification.
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Stationary Phase: A C18 column is commonly employed.

Mobile Phase: A buffer system containing a volatile salt, such as triethylammonium acetate,

is typically used.

Characterization
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

31P NMR: This is a crucial technique for characterizing phosphorus-containing compounds.

For a triphosphate, three distinct signals corresponding to the α, β, and γ phosphorus atoms

are expected. The chemical shifts (δ) and coupling constants (JP-P) provide structural

information.[8]

1H NMR: Provides information on the protons of the carbocyclic ring and the purine base.

Note: Specific chemical shift and coupling constant data for Carbovir triphosphate are not

readily available in the public literature.

b. Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and

elemental composition of Carbovir triphosphate with high accuracy.

Note: Specific m/z values from HRMS analysis of Carbovir triphosphate are not readily

available in the public literature.

HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay is used to determine the inhibitory activity of Carbovir triphosphate
against HIV-1 RT.[4]
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Prepare Reaction Mixture:
- Template-primer (e.g., poly(rA)•oligo(dT))

- dGTP (and other dNTPs)
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Figure 3. General workflow for an HIV-1 Reverse Transcriptase inhibition assay.

General Procedure:

Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g.,

poly(rA)•oligo(dT)), the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP),

one of which is radiolabeled (e.g., [³H]dGTP), and purified HIV-1 reverse transcriptase.

Add varying concentrations of Carbovir triphosphate to the reaction mixtures.
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Incubate the reactions at 37°C to allow for DNA synthesis.

Stop the reactions and precipitate the newly synthesized DNA (e.g., using trichloroacetic

acid).

Collect the precipitated DNA on filters and quantify the amount of incorporated radiolabel

using scintillation counting.

The concentration of Carbovir triphosphate that inhibits 50% of the reverse transcriptase

activity (IC₅₀) can then be determined.

Stability
The stability of nucleoside triphosphates is a critical consideration for their storage and use in

experimental settings. While specific stability studies for Carbovir triphosphate are not widely

published, general considerations for similar molecules suggest that stability is influenced by

temperature and pH. For long-term storage, it is typically recommended to store solutions at

-20°C or below in a buffered solution at a neutral to slightly basic pH to minimize hydrolysis of

the triphosphate chain.

This technical guide provides a foundational understanding of Carbovir triphosphate for

researchers in the field of antiviral drug development. While comprehensive, it also highlights

the need for more publicly available, detailed experimental data to facilitate further research

and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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